molecular formula C7H11F B14446984 1-Fluorobicyclo[2.2.1]heptane CAS No. 78142-52-6

1-Fluorobicyclo[2.2.1]heptane

Cat. No.: B14446984
CAS No.: 78142-52-6
M. Wt: 114.16 g/mol
InChI Key: MDDXQDCCWBKZPW-UHFFFAOYSA-N
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Description

1-Fluorobicyclo[2.2.1]heptane is a fluorinated derivative of the bicyclo[2.2.1]heptane scaffold, a structurally rigid bicyclic framework widely recognized for its presence in bioactive molecules and synthetic intermediates. The bicyclo[2.2.1]heptane system is a privileged structure in natural products (e.g., camphor, sordarins) and pharmaceuticals (e.g., LMV-601, AMG 221) due to its conformational rigidity and stereochemical versatility . The introduction of fluorine at the 1-position enhances the compound’s electronic and steric properties, making it valuable for applications in medicinal chemistry and materials science. Fluorine’s electronegativity and small atomic radius influence dipole moments, metabolic stability, and intermolecular interactions, distinguishing it from other halogenated or functionalized analogs .

Properties

CAS No.

78142-52-6

Molecular Formula

C7H11F

Molecular Weight

114.16 g/mol

IUPAC Name

1-fluorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11F/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2

InChI Key

MDDXQDCCWBKZPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.1]heptane derivatives. For instance, the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions can introduce the fluorine atom into the bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Fluorobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-Fluorobicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable probe in biological studies, particularly in understanding enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Fluorobicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets through its fluorine atom. The fluorine atom can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in drug development and enzyme studies .

Comparison with Similar Compounds

1,4-Dichlorobicyclo[2.2.1]heptane

  • Synthesis : Prepared via multiple routes, including halogen-metal exchange reactions .
  • Properties : Exhibits a dipole moment highly sensitive to the spatial orientation of C-Cl bonds, making it a model for computational studies of bicyclic systems .
  • Applications : Used to validate theoretical calculations of internuclear distances and dipole moments in strained bicyclic systems .

7-Bromobicyclo[2.2.1]heptane

  • Synthesis: Not explicitly detailed in the evidence, but safety data indicate its commercial availability .
Compound Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
1-Fluorobicyclo[2.2.1]heptane C₇H₁₁F 114.16 g/mol 1-F High electronegativity, metabolic stability
1,4-Dichlorobicyclo[2.2.1]heptane C₇H₁₀Cl₂ 169.06 g/mol 1-Cl, 4-Cl Dipole moment studies, computational models
7-Bromobicyclo[2.2.1]heptane C₇H₁₁Br 175.07 g/mol 7-Br Potential intermediate in organometallic synthesis

Azabicyclo[2.2.1]heptane Derivatives

7-Azabicyclo[2.2.1]heptane

  • Synthesis : Derivatives include N-substituted nitrosoamines (e.g., N-nitrosamines) .
  • Properties: Exhibits heterolytic N-NO bond cleavage, acting as NO/NO⁺ donors in biochemical systems .
  • Applications : Explored for nitric oxide release in pharmacological contexts .

1-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

  • Synthesis : CAS 2137786-60-6; molecular formula C₆H₁₁ClFN .
Compound Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
7-Azabicyclo[2.2.1]heptane C₆H₁₁N 97.16 g/mol 7-N NO/NO⁺ donor, biochemical probes
1-Fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₁ClFN 163.61 g/mol 1-F, 2-N Chiral intermediates in drug design

Oxygen-Containing Bicyclo[2.2.1]heptane Analogs

2,3-Dioxabicyclo[2.2.1]heptane

  • Synthesis : Produced via singlet oxygenation of cyclopentadiene followed by diimide reduction (~30% yield) .
  • Properties : Oxygen atoms introduce strain and polarity, influencing reactivity in cycloaddition reactions .

7-Oxabicyclo[2.2.1]heptane Derivatives

  • Applications : Found in essential oils (e.g., Ferula assa-foetida) and used in flavor/fragrance industries .
Compound Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
2,3-Dioxabicyclo[2.2.1]heptane C₅H₈O₂ 100.12 g/mol 2-O, 3-O Cycloaddition precursor
7-Oxabicyclo[2.2.1]heptane C₆H₁₀O 98.14 g/mol 7-O Flavor compounds, natural product isolates

Key Research Findings and Trends

Fluorine vs. Other Halogens : Fluorine’s electronegativity in this compound results in distinct dipole moments and metabolic stability compared to bulkier halogens like chlorine or bromine .

Biological Activity : Azabicycloheptane derivatives (e.g., 7-azabicyclo[2.2.1]heptane) demonstrate unique biochemical roles, such as nitric oxide donation, unlike fluorinated analogs .

Synthetic Utility : Oxygen-containing analogs (e.g., 2,3-dioxabicyclo[2.2.1]heptane) serve as intermediates in stereoselective syntheses, whereas halogenated derivatives are pivotal in computational modeling .

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